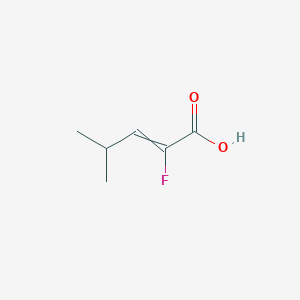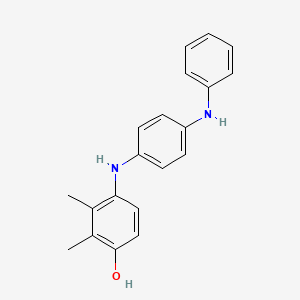
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one is an organic compound that belongs to the class of brominated enones. This compound features a bromine atom attached to a butenone backbone, with a morpholine ring substituent. It is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one can be achieved through a multi-step process. One common method involves the bromination of a suitable precursor, such as 4-(morpholin-4-yl)but-3-en-2-one, followed by purification. The bromination reaction typically uses bromine or a bromine source like N-bromosuccinimide in an appropriate solvent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The enone moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or amines in polar solvents.
Addition: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Addition: β-substituted enones.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one depends on its specific application. In chemical reactions, the bromine atom and the enone moiety are key reactive sites. The bromine atom can be displaced by nucleophiles, while the enone can undergo addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-(morpholin-4-yl)propionic acid esters: These compounds share the morpholine and bromine substituents but differ in the backbone structure.
4-(Bromomethyl)pyridine: Contains a bromine atom and a nitrogen-containing ring but differs in the overall structure.
3-Phenylprop-2-enoic acid derivatives: Similar in having an enone moiety but differ in the substituents and overall structure.
Uniqueness
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one is unique due to its specific combination of a bromine atom, an enone moiety, and a morpholine ring.
Eigenschaften
CAS-Nummer |
114479-13-9 |
|---|---|
Molekularformel |
C8H12BrNO2 |
Molekulargewicht |
234.09 g/mol |
IUPAC-Name |
3-bromo-4-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H12BrNO2/c1-7(11)8(9)6-10-2-4-12-5-3-10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
BFQIKYRGTXUZGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CN1CCOCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


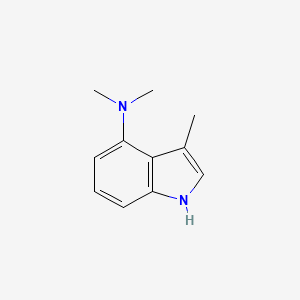


![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
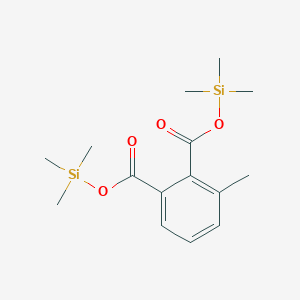
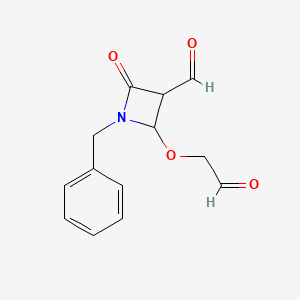
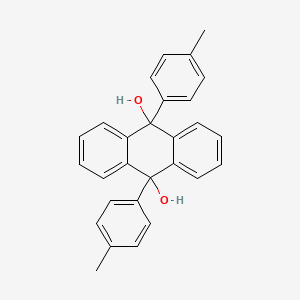


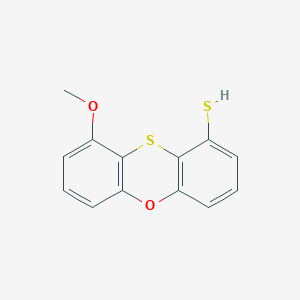
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)

